3-(benzenesulfonyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}propanamide
Description
The compound 3-(benzenesulfonyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}propanamide is a structurally complex molecule featuring a tetrazole core, a benzenesulfonyl group, and a methoxyethyl substituent. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability . The methoxyethyl side chain may improve solubility compared to alkyl or aryl substituents.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-29-13-12-23-19(26)24(22-21-23)16-9-7-15(8-10-16)20-18(25)11-14-30(27,28)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSZRKSYXDUVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key features include:
- Tetrazole ring : A 5-oxo-4,5-dihydrotetrazole, which differs from saturated tetrazoles in electronic properties and hydrogen-bonding capacity.
- Benzenesulfonyl group : A strong electron-withdrawing group that enhances stability and may participate in π-π stacking.
- Methoxyethyl substituent : A polar group that balances lipophilicity and solubility.
Below is a comparative analysis with analogs from the literature (Table 1):
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Impact on Properties
- Tetrazole vs. Thiazoles (e.g., 951958-28-4) may offer greater aromaticity and π-π interactions.
- Sulfonyl vs. Sulfanyl Groups :
- Methoxyethyl vs. Methylthio/Alkyl Substituents :
Computational Predictions
Tools like Multiwfn () and AutoDock4 () can model the compound’s properties:
- Docking Studies : AutoDock simulations could predict binding poses relative to analogs. For example, the tetrazole’s bioisosteric mimicry of carboxylates may resemble the binding mode of 479591-66-7’s acetate group .
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